3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime

Lipophilicity LogP Agrochemical Design

3-(3,4-Dichlorophenyl)-3-oxopropanal O-methyloxime (CAS 320416-92-0) is a synthetic research intermediate classified as a β-ketoaldehyde O-methyloxime ether. It serves as a key building block in the synthesis of agrochemicals and fine chemicals, where its conjugated enone and methoxyimino group confer distinct reactivity.

Molecular Formula C10H9Cl2NO2
Molecular Weight 246.09
CAS No. 320416-92-0
Cat. No. B2549188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime
CAS320416-92-0
Molecular FormulaC10H9Cl2NO2
Molecular Weight246.09
Structural Identifiers
SMILESCON=CCC(=O)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C10H9Cl2NO2/c1-15-13-5-4-10(14)7-2-3-8(11)9(12)6-7/h2-3,5-6H,4H2,1H3/b13-5+
InChIKeyFCASRJOSKITIFV-WLRTZDKTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dichlorophenyl)-3-oxopropanal O-methyloxime (CAS 320416-92-0): Procurement Baseline for a Specialized β-Ketoaldehyde Oxime Ether Research Intermediate


3-(3,4-Dichlorophenyl)-3-oxopropanal O-methyloxime (CAS 320416-92-0) is a synthetic research intermediate classified as a β-ketoaldehyde O-methyloxime ether [1]. It serves as a key building block in the synthesis of agrochemicals and fine chemicals, where its conjugated enone and methoxyimino group confer distinct reactivity [2]. Commercially sourced through suppliers such as Key Organics and Apollo Scientific, the compound is typically provided at >90% purity and is primarily intended for non-human research use [3].

Why a Generic Substitution of 3-(3,4-Dichlorophenyl)-3-oxopropanal O-methyloxime Can Fail: Key Differentiation from Analogs


In-class compounds cannot be interchanged due to the compound's unique structural triad: a 3,4-dichlorophenyl ring, a β-keto group, and an (E)-configured O-methyloxime. Changing any one component significantly alters its physicochemical and reactivity profile. For example, the mono-chlorinated analog 3-(4-chlorophenyl)-3-oxopropanal O-methyloxime (CAS 339021-13-5) possesses a lower calculated LogP of 2.4 compared to 3.1 for the target compound, which impacts its lipophilicity-dependent reactivity and biological partitioning [1]. Similarly, the aldehyde precursor 3-(3,4-dichlorophenyl)-3-oxopropanal (CAS 162251-00-5) lacks the oxime ether, eliminating its ability to direct C-H activation reactions, a key synthetic utility of the target compound [2].

Quantitative Evidence Guide: 3-(3,4-Dichlorophenyl)-3-oxopropanal O-methyloxime vs. Closest Analogs


Enhanced Lipophilicity of 3-(3,4-Dichlorophenyl)-3-oxopropanal O-methyloxime Drives Differential Reactivity and Partitioning

The calculated partition coefficient (XLogP3) for the target compound is 3.1 [1], indicating a higher lipophilicity compared to its mono-chlorinated analog 3-(4-chlorophenyl)-3-oxopropanal O-methyloxime, which has an XLogP3 of 2.4 [2].

Lipophilicity LogP Agrochemical Design Medicinal Chemistry

Precision Synthetic Intermediate: O-Methyloxime as a Directing Group for C-H Activation

The O-methyloxime moiety is a well-established directing group for Pd(II)-catalyzed ortho-olefination of aryl rings, as demonstrated on arylaldehyde O-methyloximes, achieving moderate to good yields [1]. This synthetic utility is absent in the aldehyde precursor 3-(3,4-dichlorophenyl)-3-oxopropanal (CAS 162251-00-5), which lacks this directing group.

C-H Activation Palladium Catalysis Organic Synthesis O-Methyloxime

Molecular Weight Distinction for Advanced Intermediates vs. Simpler Oximes

The target compound has a molecular weight of 246.09 g/mol, which positions it as a heavier, more advanced intermediate compared to the simpler oxime 1-(3,4-dichlorophenyl)ethanone oxime (MW 204.05 g/mol) [1][2]. This reflects the presence of the β-ketoaldehyde-derived oxime ether rather than a simple acetophenone oxime.

Molecular Weight Building Block Fragment-Based Design Physicochemical Property

Verified Commercial Availability and Transparent Pricing vs. Discontinued Status

The target compound is currently available for purchase from Key Organics Ltd at £37.00 per 1 mg (>90% purity) [1]. In contrast, the same supplier discontinued an alternative oxime derivative, (3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)propan-1-one (Ref. 3D-VMA41692) from Biosynth, highlighting a supply risk for that specific analog . The mono-chlorinated analog is available at ¥637.00 per 5 mg (98% purity), providing a direct cost comparison for scaling [2].

Procurement Commercial Availability Pricing Research Intermediate

Optimal Research and Industrial Application Scenarios for 3-(3,4-Dichlorophenyl)-3-oxopropanal O-methyloxime


Synthesis of Agrochemical Fungicide Intermediates

The compound is reported as a key intermediate in the synthesis of agrochemicals, particularly fungicides [1]. Its structural motif—a conjugated enone with a methoxyimino group—is characteristic of strobilurin-type fungicide pharmacophores, making it a preferred building block for developing novel crop protection agents where enhanced lipophilicity (XLogP3 = 3.1) [2] may improve cuticular penetration.

Directed C-H Functionalization for Complex Molecule Construction

The O-methyloxime group serves as an established directing group for palladium-catalyzed ortho-olefination [3]. This enables site-selective functionalization of the dichlorophenyl ring, a synthetic step that cannot be performed on the aldehyde precursor [3]. Researchers requiring regioselective C-C bond formation on the aromatic ring should select this compound over simpler analogs without the oxime directing group.

Building Block in Pharmaceutical Lead Optimization

With a molecular weight of 246.09 g/mol and 0 hydrogen bond donors, the compound falls within fragment-like property space and can be used as a starting point for fragment-based drug discovery. Its higher lipophilicity compared to the mono-chloro analog (ΔXLogP3 = +0.7) [2][4] allows exploration of more hydrophobic binding sites, a key consideration in targeting intracellular proteins.

Procurement for Long-Term Project Planning with Secure Supply Chain

Given the confirmed active supply from Key Organics Ltd [1] and the discontinued status of certain alternative oxime derivatives , procuring 3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime ensures supply chain continuity for long-term research programs. Multi-vendor availability reduces the risk of single-supplier dependency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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